Allyl octanoate

Flavor and Fragrance Volatility Substantivity

Allyl octanoate (syn. allyl caprylate, 2-propenyl octanoate; CAS 4230-97-1) is a C11 fatty acid ester formed from octanoic acid and allyl alcohol, classified within the allyl ester subfamily of flavor and fragrance compounds.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 4230-97-1
Cat. No. B1584829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl octanoate
CAS4230-97-1
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC=C
InChIInChI=1S/C11H20O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h4H,2-3,5-10H2,1H3
InChIKeyPZGMUSDNQDCNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in glycerol &  water, slightly soluble in propylene glycol, and soluble in ethanol and fixed oils

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Octanoate (CAS 4230-97-1): Procurement-Ready Physicochemical and Regulatory Baseline for Flavor and Fragrance Selection


Allyl octanoate (syn. allyl caprylate, 2-propenyl octanoate; CAS 4230-97-1) is a C11 fatty acid ester formed from octanoic acid and allyl alcohol, classified within the allyl ester subfamily of flavor and fragrance compounds [1]. It is a colorless to pale yellow oily liquid with a characteristic fruity, waxy, pineapple-like odor and a winey undertone, produced synthetically via acid-catalyzed esterification [2]. The compound carries FEMA GRAS No. 2037, JECFA No. 5, CoE No. 400, and is listed under 21 CFR §172.515 as a permitted synthetic flavoring substance, with an ADI of 'no safety concern at current levels of intake' established by JECFA in 1996 [3]. Commercial specifications typically require an assay minimum of 97.0–98.0% purity, with allyl alcohol content controlled below 0.1% .

Why Generic Substitution of Allyl Octanoate with Shorter-Chain Allyl Esters or Non-Allylic Octanoates Fails: A Quantitative Case for Differentiated Procurement


Within the allyl ester family, chain-length variation from C6 (allyl hexanoate) to C8 (allyl octanoate) produces quantifiable differences in volatility, olfactory character, toxicological potency, and regulatory use levels that preclude simple interchange [1]. Allyl octanoate's extended alkyl chain lowers its vapor pressure by approximately one order of magnitude relative to allyl hexanoate (C6), directly affecting headspace performance in fragrance applications and vapor-phase flavor release [1]. Substituting the allyl alcohol moiety for ethanol (i.e., moving from allyl octanoate to ethyl octanoate) eliminates the allylic unsaturation that drives both the compound's characteristic periportal hepatotoxicity pathway via acrolein formation and its distinct reactivity in organic synthesis applications [2]. These differences are not merely qualitative; they translate into divergent procurement specifications, safety handling requirements, and application-level formulation windows that demand compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for Allyl Octanoate (CAS 4230-97-1) Against Closest Structural Analogs: Head-to-Head and Cross-Study Comparisons


Vapor Pressure and Volatility: Allyl Octanoate (C8) vs. Allyl Hexanoate (C6) — Impact on Fragrance Substantivity and Headspace Performance

Allyl octanoate exhibits a vapor pressure of approximately 0.054 mm Hg at 25°C, roughly 12.6-fold lower than allyl hexanoate (C6), which has a vapor pressure of 0.678 mm Hg at 25°C [1]. The boiling point at atmospheric pressure for allyl octanoate is 222°C (FMA), compared to approximately 186°C for allyl hexanoate, representing a ~36°C difference [2]. The enthalpy of vaporization for allyl octanoate is 47.1 ± 3.0 kJ/mol versus 42.2 ± 3.0 kJ/mol for allyl hexanoate, confirming a higher energy barrier to volatilization [1]. These differences are driven by the two additional methylene units in the octanoate alkyl chain, which increase molecular weight (184.28 vs. 156.22 g/mol) and enhance intermolecular van der Waals interactions.

Flavor and Fragrance Volatility Substantivity

Cytotoxic Potency in Insect Cell Lines: Allyl Octanoate vs. Allyl Hexanoate, Heptanoate, Cinnamate, and 2-Furoate Across Five Insect Species

In a direct head-to-head study, Giner et al. (2012) evaluated five allyl esters across five insect cell lines using the MTT cytotoxicity assay [1]. The median cytotoxic concentrations (EC₅₀) ranged from 0.25 to 27 mM across all esters and cell lines, with statistically significant differences among allyl esters (P = 0.0012), cell lines (P < 0.0001), and the ester–cell line interaction (P < 0.0001) [1]. Among the three aliphatic allyl esters tested (allyl hexanoate C6, allyl heptanoate C7, allyl octanoate C8), cytotoxicity varied by cell line type, with midgut-derived cells (CF203 from Choristoneura fumiferana) showing the highest sensitivity [1]. In the trypan blue exclusion bioassay, cytotoxicity trends mirrored MTT results, with allyl octanoate demonstrating a distinct cell-type selectivity pattern compared to its shorter-chain aliphatic analogs [1].

Insecticidal Activity Cytotoxicity Biopesticide

Repeated-Dose Hepatotoxicity Prediction: Allyl Octanoate in Subcategory 1 Allyl Esters — NOAEL Established at 0.12 mmol/kg/day via Category Read-Across

Yamada et al. (2013) validated a category approach for predicting repeated-dose hepatotoxicity of allyl esters using a mechanism-based framework in which allyl esters hydrolyzed to allyl alcohol (subsequently oxidized to hepatotoxic acrolein) were grouped into Subcategory 1 (saturated straight alkyl carboxylic acid moiety) [1]. Allyl octanoate was classified as an untested species within Subcategory 1, alongside allyl butyrate (C4), pentanoate (C5), nonanoate (C9), and decanoate (C10) [1]. The NOAEL and LOAEL for hepatotoxic effects were estimated at 0.12 and 0.25 mmol/kg/day, respectively, for untested Subcategory 1 species, derived from tested data on allyl acetate, allyl hexanoate, and allyl heptanoate [1]. Allyl esters with branched alkyl or aromatic carboxylic acid moieties were placed in Subcategory 2, where hepatotoxicity levels were not predictable due to unclear hydrolysis rate–structure relationships [1].

Toxicology Hepatotoxicity Regulatory Safety

Food Flavor Use-Level Differentiation: Allyl Octanoate (FEMA 2037) Requires 3- to 6-Fold Lower Dosing Than Allyl Hexanoate (FEMA 2032) Across Major Food Categories

FEMA GRAS use-level surveys reveal that allyl octanoate (FEMA 2037) is employed at substantially lower concentrations than allyl hexanoate (FEMA 2032) across comparable food categories [1]. In carbonated soft drinks, allyl octanoate is used at 1.7 mg/kg versus 7.0 mg/kg for allyl hexanoate (4.1-fold lower) [2]. In candy, allyl octanoate (5.1 mg/kg) is used at approximately 6.3-fold lower concentration than allyl hexanoate (32 mg/kg) [2]. In baked goods, the ratio is 4.0 mg/kg for allyl octanoate versus 25 mg/kg for allyl hexanoate (6.3-fold) [2]. The lower use levels reflect allyl octanoate's higher olfactory potency per unit mass, driven by its longer alkyl chain, which enhances lipophilicity (log KOW 4.17 vs. ~2.8 for allyl hexanoate) and odor receptor binding affinity [3]. The overall recommended dosage range for allyl octanoate in finished food products is 0.1–10 mg/kg, compared to 1–35 mg/kg for allyl hexanoate [4].

Food Flavoring Use Levels Regulatory Compliance

Sensory Profile Differentiation: Allyl Octanoate's Distinctive Winey Undertone and Waxy Character Relative to Allyl Hexanoate's Sweeter, More Generic Fruity Profile

Official organoleptic specifications and perfumery reference databases consistently distinguish allyl octanoate from its shorter-chain homologs by the presence of a 'winey undertone' and 'waxy, fatty' character that are not reported for allyl hexanoate [1]. The JECFA specification describes allyl octanoate as having a 'fruity odour and winey undertone' [1], while industry organoleptic panels (Mosciano, Perfumer & Flavorist) characterize it as 'Fatty and waxy, sweet, fruity pineapple-like with a green tropical nuance' [2]. In contrast, allyl hexanoate is described as 'sweet fruity pineapple, tropical, ethereal rum, arak, fatty cognac' — lacking the winey and waxy descriptors [3]. Allyl octanoate's taste threshold is reported at 10 ppm, contributing a 'fatty, fruity, and pineapple tropical-like taste profile' . The winey undertone makes allyl octanoate particularly suitable for fermented beverage flavors (wine, brandy, rum notes) where allyl hexanoate's sweeter profile would be less authentic.

Organoleptic Properties Sensory Science Flavor Formulation

Evidence-Backed Application Scenarios Where Allyl Octanoate (CAS 4230-97-1) Delivers Quantifiable Advantage Over Structural Analogs


Long-Lasting Fine Fragrance Formulations Requiring Extended Pineapple-Top-Note Substantivity

In fine fragrance development where a bright pineapple top note must persist beyond the initial 15–20 minute opening phase, allyl octanoate's ~12.6-fold lower vapor pressure (0.054 mm Hg at 25°C) relative to allyl hexanoate (0.678 mm Hg) extends its volatility-driven release profile [1]. The RIFM safety assessment confirms a 95th percentile fine fragrance concentration of 0.0045%, with total systemic exposure of 0.00020 mg/kg/day — well within safety margins [1]. Perfumers can dose allyl octanoate at 0.2–0.3% for a clear pineapple signature in fine fragrance, knowing that the compound's higher enthalpy of vaporization (47.1 vs. 42.2 kJ/mol for allyl hexanoate) provides measurable longevity advantage without requiring fixative adjuncts [2].

Fermented Beverage and Wine Flavor Systems Demanding Authentic Winey Undertones

For alcoholic and fermented beverage flavor formulations — including wine coolers, brandy essences, and rum top-notes — allyl octanoate is the only allyl ester that simultaneously delivers the required fruity pineapple character and the authentic 'winey undertone' specified by JECFA [1]. Dosing at 1.7 mg/kg in soft drinks or 3.3 mg/kg in cold beverages (FEMA GRAS limits) achieves target flavor impact, while the compound's log KOW of 4.17 ensures adequate partitioning into the beverage matrix lipid phase for sustained flavor release [2]. Allyl hexanoate and ethyl octanoate lack the winey descriptor entirely, making them unsuitable substitutes where fermented-note authenticity is a formulation requirement [3].

Biopesticide Research and Insecticidal Screening Requiring Defined Cell-Type Selectivity

In insecticidal discovery programs targeting lepidopteran pests, allyl octanoate's cytotoxicity profile — directly compared against four other allyl esters across five insect cell lines (Drosophila S2, Spodoptera exigua Se4, Leptinotarsa decemlineata CPB, Bombyx mori Bm5, Choristoneura fumiferana CF203) — provides a characterized EC₅₀ range (0.25–27 mM) with statistically validated ester-specific and cell-line-specific effects (P = 0.0012 and P < 0.0001, respectively) [1]. Midgut-derived CF203 cells showed the highest sensitivity among all cell lines tested, suggesting allyl octanoate's potential for targeted midgut toxicity in pest species [1]. Researchers cannot substitute allyl hexanoate or allyl heptanoate without re-characterizing potency and selectivity, as the allyl ester–cell line interaction term was highly significant (P < 0.0001) [1].

Safety-Assessed Flavor Ingredient Procurement with Quantified Repeated-Dose Hepatotoxicity Benchmarks

For food and beverage manufacturers requiring toxicological documentation for flavor ingredient procurement, allyl octanoate is supported by a mechanism-based category approach that provides a predicted NOAEL of 0.12 mmol/kg/day and LOAEL of 0.25 mmol/kg/day for repeated-dose hepatotoxicity [1]. These values, derived from the Subcategory 1 allyl ester framework (saturated straight-chain alkyl carboxylic acid moiety), are anchored to experimental data from allyl acetate, allyl hexanoate, and allyl heptanoate [1]. This contrasts with Subcategory 2 allyl esters (branched or aromatic acid moieties), whose hepatotoxicity cannot be reliably predicted using this validated approach [1]. Combined with the JECFA ADI of 'no safety concern at current levels of intake,' the RIFM comprehensive safety assessment clearing all seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, photoirritation, local respiratory toxicity, and environmental toxicity), allyl octanoate offers a more completely characterized safety dossier than many structurally related flavor esters [2].

Technical Documentation Hub

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